

quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives

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Compound of Interest

Compound Name: 4,5-diethyl-4H-1,2,4-triazole-3-thiol

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An In-depth Technical Guide to Quantum Chemical Calculations for 1,2,4-Triazole-3-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a significant heterocyclic scaffold renowned for its broad spectrum of applications in medicinal chemistry, agrochemicals, and materials science.[1][2] Derivatives of 1,2,4-triazole exhibit a wide range of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][3] A key structural feature of many biologically active 1,2,4-triazole derivatives is the presence of a thiol/thione group at the C3 position, which gives rise to thione-thiol tautomerism. This equilibrium between the thione (=S) and thiol (-SH) forms is crucial as it can significantly influence the molecule's reactivity, interaction with biological receptors, and overall pharmacological profile.[4]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the structural, electronic, and reactive properties of these molecules.[5][6] These computational methods allow for a detailed investigation of molecular geometries, tautomeric stability, electronic charge distribution, and frontier molecular orbitals (HOMO-LUMO), providing insights that are often difficult to obtain through experimental means alone. This guide provides a comprehensive overview of the application of quantum chemical calculations to 1,2,4-triazole-3-thiol derivatives, detailing the



methodologies, summarizing key findings, and presenting standardized protocols for researchers in the field.

Core Computational Methodologies

Density Functional Theory (DFT) is the most widely employed quantum chemical method for studying 1,2,4-triazole derivatives due to its favorable balance of computational cost and accuracy. The choice of functional and basis set is critical for obtaining reliable results.

- Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for these systems.[4][7][8] Other functionals like B3PW91 are also utilized.[9]
- Basis Sets: Pople-style basis sets, such as 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p), are commonly used.[5][10][11] The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic structure, especially for systems with heteroatoms and potential hydrogen bonding.

Key quantum chemical calculations performed on these derivatives include:

- Geometry Optimization: This is the foundational step to locate the minimum energy structure on the potential energy surface. Calculations are performed for both thione and thiol tautomers to determine their most stable conformations.[5]
- Vibrational Frequency Analysis: Performed on the optimized geometries, this calculation serves two purposes: it confirms that the structure is a true energy minimum (i.e., no imaginary frequencies), and it predicts the infrared (IR) and Raman spectra.[11][12]
 Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.[9][10]
- Tautomer Stability Analysis: By comparing the Gibbs free energies or electronic energies of
 the optimized thione and thiol forms, the predominant tautomer in the gas phase can be
 identified. Overwhelmingly, studies indicate that the thione form is the more stable tautomer
 for the parent 1,2,4-triazole-3-thione and its derivatives.[4][11]
- Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO)
 and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding



chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity.[1][6][11]

- Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the total
 electrostatic potential on the electron density surface. It is used to predict reactive sites for
 electrophilic and nucleophilic attacks. Red regions (negative potential) indicate electron-rich
 areas susceptible to electrophilic attack, while blue regions (positive potential) indicate
 electron-poor areas susceptible to nucleophilic attack.[5][10][13]
- Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies to quantify the molecule's reactivity.[7][14]

Data Presentation: Summarized Computational Results

The following tables summarize representative quantitative data from quantum chemical studies on 1,2,4-triazole-3-thiol and its derivatives.

Table 1: Tautomeric Stability of 1,2,4-Triazole-3-thione Derivatives

Derivative	Computational Method	Relative Energy (Thiol vs. Thione)	Most Stable Form	Reference
1,2,4-Triazole- 3-thione (Parent)	B3LYP, MP2 (various basis sets)	Thiol is higher in energy	Thione	[4]
3-Mercapto-4- methyl-4H-1,2,4- triazole	B3LYP/6- 311++G(d,p)	Thiol is higher in energy	Thione	[11]

| Disubstituted phenyl & isopyridyl derivatives | B3LYP/6-31G(d,p) | Thiol is higher in energy | Thione |[4]|



Table 2: Representative Frontier Molecular Orbital (FMO) Energies

Derivative	Computatio nal Method	EHOMO (eV)	ELUMO (eV)	Energy Gap (ΔE) (eV)	Reference
4-amino-5- phenyl-2H- 1,2,4- triazole-3- thione	DFT/B3LYP	-	-	3.86	[7]
4-amino-5- phenyl-4H- 1,2,4-triazole- 3-thiol	DFT/B3LYP	-	-	5.17	[7]
N- phenylpropan amide derivative 7a	M06/6- 311G(d,p)	-7.128	-1.491	5.637	[1]
N- phenylpropan amide derivative 7b	M06/6- 311G(d,p)	-6.973	-1.358	5.615	[1]
N- phenylpropan amide derivative 7c	M06/6- 311G(d,p)	-7.144	-2.526	4.618	[1]
Schiff base A1	B3LYP/6-31G	-	-	4.14	[15]

| Schiff base A2 | B3LYP/6-31G | - | - | 4.11 |[15] |

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies



Molecule	Vibrational Mode	Calculated (B3LYP/6- 311G**) (cm ⁻¹)	Experimental (FTIR) (cm ⁻¹)	Reference
1,2,4-Triazole derivative	C=O stretch	Scaled to match	~1700	[12]
3-Mercapto-4- methyl-4H-1,2,4- triazole	C=S stretch	856	855	[11]
3-Mercapto-4- methyl-4H-1,2,4- triazole	N-H stretch	3381	3380	[11]

| 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol | S-H stretch | - | 2667 |[10] |

Protocols

Experimental Protocol: General Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones

This protocol is a generalized procedure based on common synthetic routes reported in the literature.[5][16][17]

- Synthesis of Acid Hydrazide: Start with a suitable carboxylic acid. The acid is first converted to its corresponding ester (e.g., by refluxing with ethanol and a catalytic amount of sulfuric acid). The resulting ester is then refluxed with hydrazine hydrate in a solvent like ethanol or n-butanol to yield the acid hydrazide.[17][18]
- Synthesis of Thiosemicarbazide: The acid hydrazide is dissolved in a suitable solvent (e.g., ethanol). An equimolar amount of an appropriate isothiocyanate (e.g., phenyl isothiocyanate) is added, and the mixture is refluxed for several hours. Upon cooling, the N-substituted thiosemicarbazide derivative typically precipitates and can be collected by filtration.[5]
- Cyclization to 1,2,4-triazole-3-thione: The synthesized thiosemicarbazide is dissolved in an aqueous basic solution, such as 2N sodium hydroxide or potassium hydroxide. The mixture is refluxed for 3-4 hours to induce dehydrative intramolecular cyclization.[5][17]



- Purification: After cooling the reaction mixture, it is acidified with a concentrated acid like HCl to a pH of approximately 5-6. The precipitated solid, which is the desired 1,2,4-triazole-3-thione derivative, is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to achieve high purity.[17]
- Characterization: The final product is characterized using standard spectroscopic techniques, including FT-IR, ¹H-NMR, and ¹³C-NMR, to confirm its structure.[14]

Computational Protocol: DFT Study of a 1,2,4-Triazole-3-thiol Derivative

This protocol outlines the steps for a typical computational analysis using the Gaussian suite of programs.

- Molecule Building: Construct the 3D structures of both the thione and thiol tautomers of the desired 1,2,4-triazole derivative using a molecular modeling program like GaussView.
- Geometry Optimization:
 - Create an input file for each tautomer.
 - Specify the DFT method, for example, B3LYP/6-311G(d,p).[5]
 - Use the Opt keyword to request a geometry optimization.
 - Submit the calculation. The output will contain the optimized coordinates and the final electronic energy.
- · Frequency Calculation:
 - Using the optimized geometry from the previous step, create a new input file.
 - Use the same method (B3LYP/6-311G(d,p)).
 - Specify the Freq keyword.
 - Run the calculation. Check the output to ensure there are no imaginary frequencies,
 confirming a true minimum. The output will list the vibrational frequencies, IR intensities,



and thermodynamic properties (zero-point vibrational energy, Gibbs free energy).[4]

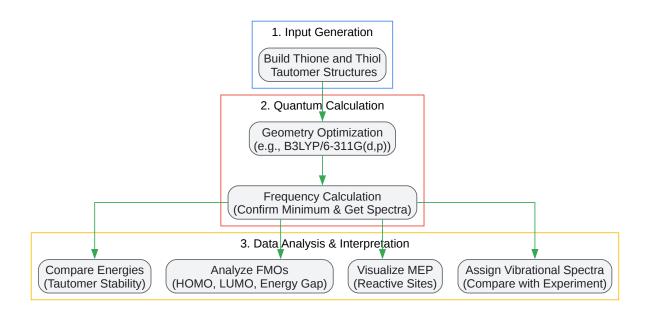
- Property Calculations (FMO, MEP):
 - The results from the optimization/frequency calculation can be used to analyze FMOs and MEPs.
 - Open the checkpoint file (.chk) or the formatted checkpoint file (.fchk) in GaussView or another visualization software.
 - Generate surfaces for the HOMO, LUMO, and the Molecular Electrostatic Potential to visualize their shapes and distributions.[10][13]

Data Analysis:

- Tautomer Stability: Compare the Gibbs free energies of the thione and thiol tautomers from the frequency calculations. The tautomer with the lower energy is the more stable form.[11]
- FMO Analysis: Extract the energies of the HOMO and LUMO from the output file. Calculate the energy gap ($\Delta E = ELUMO EHOMO$).[1]
- Spectral Analysis: Compare the calculated vibrational frequencies (after applying a suitable scaling factor) with experimental FT-IR or Raman spectra to aid in peak assignment.[12]

Visualizations: Workflows and Concepts



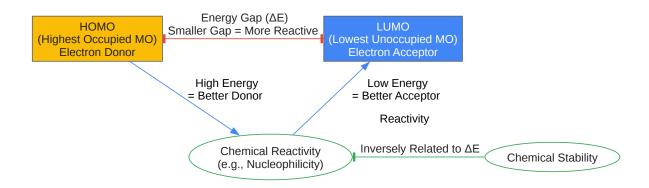


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Caption: A typical workflow for the quantum chemical analysis of 1,2,4-triazole derivatives.

Caption: Thione-thiol tautomeric equilibrium in 1,2,4-triazole-3-thiol.





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